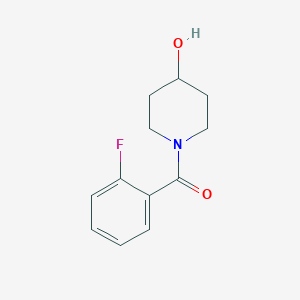

(2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone is an organic compound characterized by the presence of a fluorinated phenyl ring and a piperidine ring with a hydroxyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluorobenzoyl chloride and 4-hydroxy-piperidine.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.

Types of Reactions:

Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone.

Reduction: The carbonyl group in the compound can be reduced to form an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted phenyl derivatives.

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

Material Science: It can be incorporated into polymers to enhance their properties.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

Drug Development: Its structural features make it a potential candidate for the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.

Industry:

Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mécanisme D'action

The mechanism of action of (2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets. The fluorinated phenyl ring and the hydroxyl group in the piperidine ring allow it to form hydrogen bonds and hydrophobic interactions with target proteins, thereby modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, depending on the target.

Comparaison Avec Des Composés Similaires

- (2-Fluoro-phenyl)-piperidin-1-yl-methanone

- (4-Hydroxy-phenyl)-(4-hydroxy-piperidin-1-yl)-methanone

- (2-Fluoro-phenyl)-(4-methoxy-piperidin-1-yl)-methanone

Comparison:

- Structural Differences: The presence of different substituents on the phenyl or piperidine rings can significantly alter the compound’s properties.

- Reactivity: The fluorine atom in (2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone imparts unique reactivity compared to its non-fluorinated counterparts.

- Applications: The specific structural features of this compound make it more suitable for certain applications, such as enzyme inhibition or material science, compared to similar compounds.

Activité Biologique

(2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone, also known by its chemical structure C12H14FNO2 and CAS number 1082804-68-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H14FNO2 |

| Molecular Weight | 221.25 g/mol |

| CAS Number | 1082804-68-9 |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with metabotropic glutamate receptors (mGluRs), particularly mGluR5.

Target Receptors

- mGluR5 : This receptor is implicated in various central nervous system (CNS) disorders, including anxiety and schizophrenia. Compounds that modulate mGluR5 can potentially offer therapeutic benefits for these conditions.

Mode of Action

- The compound acts as a positive allosteric modulator (PAM) of mGluR5, enhancing the receptor's response to glutamate without directly activating the receptor itself. This mechanism allows for a more nuanced modulation of neurotransmission, which could lead to fewer side effects compared to traditional agonists .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Anxiolytic Activity : Studies demonstrate that compounds similar to this compound show promise in reducing anxiety-like behaviors in rodent models .

- Antipsychotic Potential : The modulation of mGluR5 has been linked to antipsychotic effects, suggesting that this compound could be beneficial in treating psychotic disorders .

- Cognitive Enhancement : By enhancing mGluR5 activity, there is potential for cognitive improvement, which is critical in conditions like schizophrenia and Alzheimer’s disease .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications:

- Study on mGluR5 Modulators : A study focused on the discovery of novel allosteric modulators for mGluR5 highlighted the diverse chemical scaffolds that can enhance receptor activity. Compounds structurally similar to this compound were found to effectively reverse amphetamine-induced hyperlocomotion in rodents, supporting their potential as antipsychotic agents .

- Comparative Analysis : Research comparing various mGluR5 PAMs demonstrated that modifications in chemical structure significantly affect biological activity and receptor selectivity. The presence of the fluorine atom in this compound enhances its binding affinity and selectivity for mGluR5 compared to other similar compounds .

Propriétés

IUPAC Name |

(2-fluorophenyl)-(4-hydroxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-11-4-2-1-3-10(11)12(16)14-7-5-9(15)6-8-14/h1-4,9,15H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXSCKZCQOUNED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601938 |

Source

|

| Record name | (2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082804-68-9 |

Source

|

| Record name | (2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.